

8-aminoadenine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	8-Aminoadenine	
Cat. No.:	B1662629	Get Quote

An In-depth Technical Guide to 8-Aminoadenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **8-aminoadenine**, a purine derivative of significant interest in pharmacological research. It details the compound's chemical properties, biological activity as an adenine receptor agonist, and its emerging role as a modulator of key cellular signaling pathways. This document includes detailed experimental protocols, quantitative data, and visual representations of its mechanism of action to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

8-Aminoadenine, a substituted purine, possesses the following key identifiers and properties:



Property	Value	Reference
CAS Number	28128-33-8	N/A
Molecular Formula	C5H6N6	N/A
Molecular Weight	150.14 g/mol	N/A
Synonyms	6,8-Diaminopurine, 9H-Purine- 6,8-diamine	N/A

Synthesis of 8-Aminoadenine

A common and effective method for the synthesis of **8-aminoadenine** and its derivatives involves the nucleophilic substitution of 8-bromoadenine.

Experimental Protocol: Synthesis from 8-Bromoadenine

This protocol describes a general method for the synthesis of N-substituted **8-aminoadenine** derivatives from an 8-bromoadenine precursor.[1][2][3]

Materials:

- 8-Bromoadenine derivative
- Amine (e.g., methylamine, dimethylamine, or other primary/secondary amines)
- Ethanol
- Reaction vessel suitable for heating

Procedure:

- Dissolve the 8-bromoadenine derivative in ethanol in the reaction vessel.
- Add the desired amine to the solution.
- Heat the reaction mixture. The temperature and reaction time will depend on the specific reactants and should be optimized accordingly.



- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product can be isolated and purified using standard techniques such as crystallization, precipitation, or column chromatography.

Note: For the synthesis of unsubstituted **8-aminoadenine**, a one-pot reaction via an 8-azidoadenine intermediate is a common strategy.[2]

Biological Activity and Mechanism of Action

8-Aminoadenine primarily functions as an agonist for adenine receptors, which are a class of G protein-coupled receptors (GPCRs).[4] Its binding to these receptors can initiate or inhibit downstream signaling cascades, depending on the specific receptor subtype and the G protein to which it is coupled.

Adenine Receptor Agonism

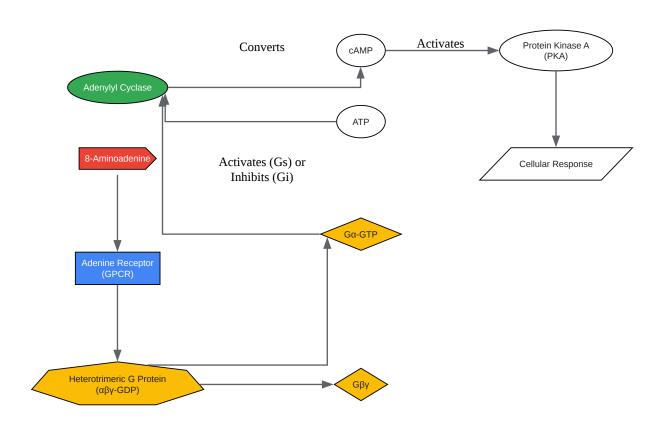
Adenine receptors are part of the purinergic signaling system and are activated by endogenous adenine. **8-Aminoadenine** has been shown to be a potent agonist at these receptors. The binding of **8-aminoadenine** to adenine receptors can lead to the activation of heterotrimeric G proteins. These G proteins are composed of α , β , and γ subunits. Upon receptor activation, the G α subunit exchanges GDP for GTP, leading to its dissociation from the G $\beta\gamma$ dimer. Both the G α -GTP and G $\beta\gamma$ subunits can then modulate the activity of downstream effector proteins.

The specific downstream effects depend on the type of $G\alpha$ subunit involved:

- Gαs: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
- Gαi: Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

The following diagram illustrates the general signaling pathway for G protein-coupled adenine receptors.





Click to download full resolution via product page

GPCR Signaling Pathway for 8-Aminoadenine.

Inhibition of Phosphatidylinositol 4-Kinase (PI4K)

Recent research has indicated that derivatives of **8-aminoadenine** can act as inhibitors of phosphatidylinositol 4-kinases (PI4Ks). These enzymes are crucial for the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger involved in various cellular processes, including membrane trafficking and signal transduction. While the inhibitory activity of **8-aminoadenine** itself against PI4Ks is an area of ongoing investigation, the potential for this compound and its analogs to modulate PI4K activity presents an exciting



avenue for therapeutic development, particularly in the context of viral infections and cancer, where PI4K signaling is often dysregulated.

The following table summarizes the known inhibitory constants (IC₅₀) for various PI4K inhibitors. Data for **8-aminoadenine** is not yet widely available and represents a key area for future research.

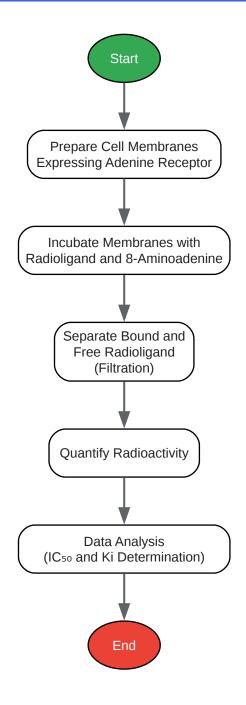
Compound	Target	IC50 (nM)	Reference
PI-273	ΡΙ4ΚΙΙα	470	[5]
GSK-A1	ΡΙ4ΚΑ (ΡΙ4ΚΙΙΙα)	~3	[5]
UCB9608	ΡΙ4ΚΙΙΙβ	11	[5]
T-00127-HEV1	ΡΙ4ΚΙΙΙβ	60	[6]
AL-9	PI4KIIIα	570	[6]
BF738735	ΡΙ4ΚΙΙΙβ	5.7	[6]
Pipinib	ΡΙ4ΚΙΙΙβ	2200	[6]
UCT943	P. falciparum PI4K	23	[6]

Experimental MethodsRadioligand Binding Assay

Radioligand binding assays are a fundamental technique to characterize the interaction of ligands with their receptors. This protocol provides a general framework for a competitive binding assay to determine the affinity of **8-aminoadenine** for a specific adenine receptor.

Workflow Diagram:





Click to download full resolution via product page

Workflow for a Radioligand Binding Assay.

Protocol:

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing
the adenine receptor of interest. Homogenize the cells in a suitable buffer and pellet the
membranes by centrifugation. Resuspend the membrane pellet in an appropriate assay
buffer.

Foundational & Exploratory



- Assay Setup: In a 96-well plate, add the following components to each well:
 - Cell membrane preparation.
 - A fixed concentration of a suitable radioligand that binds to the adenine receptor.
 - Varying concentrations of unlabeled 8-aminoadenine (the competitor).
 - Assay buffer to bring the final volume to the desired level.
 - Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).
- Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well.
 Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from all other measurements to obtain specific binding.
 - Plot the specific binding as a function of the logarithm of the 8-aminoadenine concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 8-aminoadenine that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation



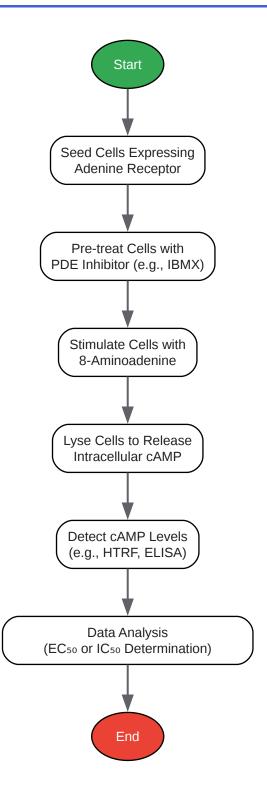
constant.

cAMP Accumulation Assay

This assay measures the effect of **8-aminoadenine** on the intracellular concentration of cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Workflow Diagram:





Click to download full resolution via product page

Workflow for a cAMP Accumulation Assay.

Protocol:



- Cell Culture: Seed cells expressing the adenine receptor of interest into a 96-well plate and culture until they reach the desired confluency.
- Pre-treatment: Wash the cells with assay buffer and then pre-incubate them with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

Stimulation:

- For Gs-coupled receptors (agonist mode): Add varying concentrations of 8-aminoadenine to the wells and incubate for a specified time.
- For Gi-coupled receptors (antagonist mode): Add a fixed, sub-maximal concentration of an agonist (e.g., forskolin, which directly activates adenylyl cyclase) along with varying concentrations of 8-aminoadenine.
- Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP assay kit to release the intracellular cAMP.
- cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), and AlphaScreen. Follow the manufacturer's instructions for the chosen kit.

Data Analysis:

- Generate a standard curve using known concentrations of cAMP.
- Determine the cAMP concentration in each sample by interpolating from the standard curve.
- Plot the cAMP concentration as a function of the logarithm of the 8-aminoadenine concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for Gs-coupled receptors) or IC₅₀ (for Gi-coupled receptors).



Summary of Quantitative Data

The following table summarizes key quantitative data for **8-aminoadenine** and related compounds.

Compound	Target/Assay	Value	Cell Line/System	Reference
8-Aminoadenine	Adenine Receptor (human)	Ki = 6.51 μM	N/A	N/A
8-Aminoadenine	Adenine Receptor (rat)	Ki = 0.0341 μM	HEK293 cells	N/A
8- Morpholinoethyla mino-9- benzyladenine	Toll-like Receptor 7	EC ₅₀ in the submicromolar range	Human PBMCs	[7]

Conclusion

8-Aminoadenine is a valuable research tool for investigating purinergic signaling pathways. Its activity as an adenine receptor agonist and the potential for its derivatives to inhibit PI4K make it a compound of interest for drug discovery efforts targeting a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological properties and therapeutic potential of **8-aminoadenine** and its analogs. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in various disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. CCCC 2000, Volume 65, Issue 7, Abstracts pp. 1109-1125 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ZFIN GO: Biological Process: G protein-coupled adenosine receptor signaling pathway [zfin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-aminoadenine CAS number and molecular formula].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1662629#8-aminoadenine-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





